N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,N,1,2-tetramethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-6-8-7(5-10(6)4)13(11,12)9(2)3/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAIQRBLSRFFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide typically involves the cyclization of amido-nitriles. One such method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including:
- Formation of the imidazole ring through cyclization of suitable precursors.
- Introduction of the sulfonamide group via sulfonation reactions.
Biological Applications
The biological activity of N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is of significant interest for its potential therapeutic properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows for interactions with bacterial enzymes and receptors, potentially inhibiting their function.
Anticancer Properties
Recent studies have explored the anticancer activities of imidazole-containing compounds. This compound has been rationalized as part of a novel pharmacophore that shows promise in inhibiting cancer cell proliferation .
Case Study:
A study evaluating the antiproliferative effects of various derivatives found that modifications to the imidazole structure significantly enhanced activity against specific cancer cell lines .
Industrial Applications
Beyond medicinal chemistry, this compound is also utilized in industrial applications due to its unique chemical properties.
Material Development
This compound can be used in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific functional properties.
Comparative Data Table
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism by which N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide and structurally related imidazole-sulfonamide derivatives:
Key Observations:
Substituent Effects on Molecular Weight : The addition of bulky groups (e.g., quinazolinyl-piperidinyl in ) significantly increases molecular weight (>400 g/mol), whereas simpler methyl substitutions (e.g., N,N-dimethyl derivative ) reduce it.
Thermal Stability : Compound 109 exhibits a high melting point (240–241°C), likely due to strong intermolecular interactions from dithiocarbamate groups, contrasting with the lower stability of compound 10b (128–132°C).
Spectral Signatures : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for compounds 109 and 10b confirm substituent identity, but analogous data for this compound remain unreported.
Biological Activity
N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.
This compound is characterized by its imidazole and sulfonamide functional groups. It is primarily used as a reagent in organic synthesis and catalysis but has also been studied for its biological interactions.
The compound's biological activity is believed to stem from its ability to interact with various biomolecules. Its mechanism involves modulation of enzyme activity and alteration of cellular signaling pathways. Specific molecular targets are still under investigation, but it is known to influence gene expression and cellular processes.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
This compound has been evaluated for its anticancer effects. In vitro studies demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold showed promising results against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 8.39 to 21.15 µM .
Case Studies
A notable study investigated the compound's effects on EGFR (epidermal growth factor receptor) mutants in non-small cell lung cancer (NSCLC). The findings revealed that certain imidazole-based inhibitors displayed low nanomolar activity against resistant EGFR mutants, suggesting potential therapeutic applications in overcoming drug resistance .
Research Findings
| Study | Findings | Application |
|---|---|---|
| Zhang et al. (2020) | This compound derivatives showed potent inhibition of cancer cell proliferation. | Anticancer drug development |
| PMC7730863 (2020) | Compounds exhibited selective inhibition of mutant EGFR in NSCLC models. | Targeted cancer therapy |
| Nature Communications (2024) | Demonstrated antimicrobial activity against several bacterial strains. | Antibiotic development |
Q & A
Q. What are the optimal synthetic routes for N,N,1,2-tetramethyl-1H-imidazole-4-sulfonamide, and how can reaction yields be improved?
The compound is synthesized via sulfonation of the imidazole core followed by sequential methylation. Key steps include:
- Sulfonation : React 1-methylimidazole with chlorosulfonic acid under an inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
- Methylation : Use methyl iodide (1.2–1.5 equivalents) in anhydrous DMF at room temperature, with molecular sieves to scavenge moisture .
- Purification : Neutralize intermediates with aqueous NaOH and recrystallize from ethanol (as in triazole sulfonamide protocols ).
Yield improvements (>70%) require strict moisture exclusion and stoichiometric control. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR/IR : Use H/C NMR to confirm methyl group positions and sulfonamide formation. IR peaks near 1350 cm (S=O) and 1150 cm (S-N) validate the sulfonamide group .
- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) . ORTEP-3 can generate thermal ellipsoid plots to visualize steric effects from methyl groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s:
- Electron density distribution : Identify nucleophilic/electrophilic sites using Mulliken charges.
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity; methyl groups may sterically hinder orbital overlap .
- Solvation effects : Include implicit solvent models (e.g., PCM) to simulate polar environments . Validate results against experimental UV-Vis or cyclic voltammetry data.
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Dynamic effects : Discrepancies in NMR (solution) vs. X-ray (solid-state) data may arise from conformational flexibility. Use variable-temperature NMR to assess rotational barriers of methyl groups .
- Twinned crystals : If X-ray refinement issues occur (e.g., high R-factors), reprocess data with SHELXD for twin-law correction .
Q. What strategies are effective for evaluating the compound’s bioactivity in antimicrobial assays?
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include positive controls (e.g., ampicillin) and negative controls (DMSO) .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4,5-diphenylimidazoles ) to assess the impact of methyl groups on membrane permeability.
Q. How can substitution reactions at the sulfonamide group be systematically studied?
Q. What computational tools are recommended for analyzing steric effects in methyl-substituted imidazoles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
